Cas no 1083-09-6 (Benzeneethanamine,2,4,5-trimethoxy-a-methyl-)

Benzeneethanamine,2,4,5-trimethoxy-a-methyl- structure
1083-09-6 structure
Nome del prodotto:Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
Numero CAS:1083-09-6
MF:C12H19NO3
MW:225.284163713455
CID:209822
PubChem ID:31014

Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
    • 2,4,5-TRIMETHOXYAMPHETAMIN
    • 2,4,5-Trimethoxyamphetamine
    • 2,4,5-TMA
    • 2,4,5-trimethoxyphenylisopropylamine
    • TMA-2
    • DL-2,4,5-TRIMETHOXYAMPHETAMINE
    • 713Z3SL0TJ
    • 1-(2,4,5-trimethoxyphenyl)propan-2-amine
    • CHEMBL8389
    • 1-Methyl-2-(2,4,5-trimethoxyphenyl)ethylamine #
    • 22199-15-1
    • TVSIMAWGATVNGK-UHFFFAOYSA-N
    • DTXSID00874364
    • Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)-
    • Benzeneethanamine, 2,4,5-trimethoxy-.alpha.-methyl-
    • Benzeneethanamine,2,4,5-trimethoxy-.alpha.-methyl-(.+/-.)-
    • 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
    • SCHEMBL398580
    • BAA08309
    • J13.143A
    • NS00017333
    • PD020028
    • Phenethylamine, alpha-methyl-2,4,5-trimethoxy-
    • BDBM50005253
    • Phenethylamine, 2,4,5-trimethoxy-alpha-methyl-
    • UNII-713Z3SL0TJ
    • 1083-09-6
    • (+/-)-1-(2,4,5-TRIMETHOXYPHENYL)-2-AMINOPROPANE
    • 2,4,5-Trimethoxy-alpha-methylbenzeneethanamine
    • 2,4,5-Trimethoxy-.alpha.-methylphenethylamine
    • 2,4,5-TRIMETHOXYAMPHETAMINE, DL-
    • Phenethylamine, .alpha.-methyl-2,4,5-trimethoxy-
    • 2,4,5-Trimethoxy-alpha-methylphenethylamine
    • Phenethylamine, 2,4,5-trimethoxy-.alpha.-methyl-
    • AKOS000161117
    • 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine(2,4,5-TMA)
    • (+/-)1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
    • Inchi: InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
    • Chiave InChI: TVSIMAWGATVNGK-UHFFFAOYSA-N
    • Sorrisi: CC(CC1=CC(=C(C=C1OC)OC)OC)N

Proprietà calcolate

  • Massa esatta: 225.13600
  • Massa monoisotopica: 225.136493
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 201
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 53.7

Proprietà sperimentali

  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 329.5±37.0 °C at 760 mmHg
  • Punto di infiammabilità: 155.0±20.2 °C
  • Indice di rifrazione: 1.519
  • PSA: 53.71000
  • LogP: 2.30240
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Informazioni sulla sicurezza

Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Letteratura correlata

  • 1. Crystal and molecular structure of the psychotropic drug 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine (4-ethyl-2,5-dimethoxyamphetamine)
    Olga Kennard,Carmel Giacovazzo,Alan S. Horn,Romano Mongiorgi,Lodovico Riva di Sanseverino J. Chem. Soc. Perkin Trans. 2 1974 1160
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